Silver sulfite

Overview

Description

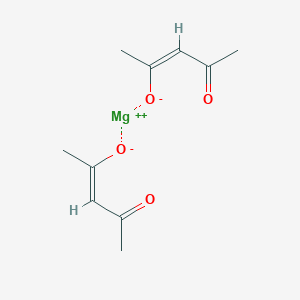

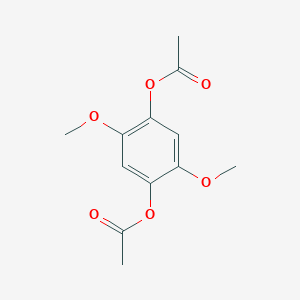

Silver sulfite is a chemical compound with the formula Ag2O3S . It is an unstable silver compound that decomposes to silver dithionate and silver sulfate when heated or exposed to light .

Synthesis Analysis

Silver sulfite can be synthesized using various methods. One approach involves the sonochemistry method to create silver sulfide nanoparticles (Ag2S NPs), which are being explored as infrared active nanomaterials . Another method involves the hydrothermal synthesis of silver sulfide . Additionally, silver sulfide powders have been synthesized through chemical precipitation from aqueous solutions of silver nitrate, sodium sulfide, and sodium citrate or Trilon B as a complexing agent and stabilizer .Molecular Structure Analysis

The molecular formula of silver sulfite is Ag2O3S . The microstructure of nanostructured semiconductor silver sulfide (Ag2S), including its composition, nonstoichiometry, size, and shape of particles, determines its electronic structure, optical, and electrical properties .Chemical Reactions Analysis

Silver sulfite is known to react with hot concentrated H2SO4, HNO3, and aqua regia . It also reacts with hydrogensulfide in 0.4M HNO3 to form silver sulfide . When heated or exposed to light, silver sulfite decomposes to silver dithionate and silver sulfate .Physical And Chemical Properties Analysis

Silver sulfite is a white crystalline solid . It is insoluble in alcohol but soluble in nitric acid, sulfuric acid, and alkali cyanide solutions . The physical and chemical properties of nanostructured silver sulfite, such as composition, nonstoichiometry, size, and shape of particles, can influence its electronic structure, optical, and electrical properties .Scientific Research Applications

Photocatalysis

Silver sulfide has been extensively studied due to its potential as a photocatalyst . It has a narrow band gap energy, mechanical and thermal stability, cyclability, and ease of synthesis . The band gap of prepared Ag2S ranges from 0.86–0.96 eV, suggesting its application in photocatalysis .

Degradation of Organic Dyes

The application of silver sulfide nanoparticles in photocatalytic degradation of organic dyes has been discussed in detail . This application is particularly relevant in addressing environmental issues related to water contamination .

Biosensors

Silver sulfide’s unique properties make it suitable for use in biosensors . These sensors can be used in various fields, including medical diagnostics and environmental monitoring .

Infrared Detectors

Silver sulfide has been used in the development of infrared detectors . These detectors have applications in various fields, such as surveillance, thermography, and astronomy .

Optoelectronics

Silver sulfide’s unique optoelectronic properties make it suitable for use in optoelectronics . This includes applications in devices that source, detect and control light, such as LEDs and solar cells .

Superionic Conductors

The transformation of nonconducting nanocrystalline Ag2S into superionic conductors is considered when the size of particles decreases to the nanometer scale . This property makes Ag2S useful in the development of superionic conductors .

Safety and Hazards

Future Directions

Research on silver sulfite and related compounds is ongoing, with a focus on their potential applications in modern electronics, biology, and medicine . For instance, silver sulfite has been used to fabricate high-performance supercapacitors . Future research directions include the development of new methods of synthesis of semiconductor heteronanostructures for optoelectronics, photocatalysis, and biosensing .

Mechanism of Action

Target of Action

Silver sulfite, a chemical compound with the formula Ag2SO3, primarily targets bacterial cells . It acts on the bacterial cell wall and cell membrane . The primary role of these targets is to maintain the structural integrity of the bacterial cells and regulate the transport of substances in and out of the cells .

Mode of Action

It is known that silver sulfite interacts with its targets, the bacterial cell wall and cell membrane, to produce a bactericidal effect . This interaction results in the disruption of the cell wall and cell membrane, leading to cell death . The effectiveness of silver sulfite may possibly be from a synergistic interaction, or the action of each component .

Biochemical Pathways

Silver sulfite affects various biochemical pathways. It is known to inhibit thiol group-containing enzymes, such as NADH dehydrogenase II in the respiratory system, which is supposed to be a candidate for the site of the production of reactive oxygen species in vivo . The disruption of these pathways leads to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

It is known that silver sulfite has negligible absorption, slow excretion rate, and a half-life of approximately 24 hours . These properties impact the bioavailability of silver sulfite, influencing its effectiveness as a bactericidal agent .

Result of Action

The result of silver sulfite’s action is the death of bacterial cells. By disrupting the cell wall and cell membrane, silver sulfite causes structural damage to the bacterial cells, leading to cell death . This results in the prevention and treatment of bacterial infections .

Action Environment

The action of silver sulfite can be influenced by various environmental factors. For instance, the presence of light or heat can cause silver sulfite to decompose into silver dithionate and silver sulfate . Moreover, the concentration of silver sulfite can also affect its efficacy, with higher concentrations leading to increased bactericidal activity . Stability of silver sulfite can be affected by factors such as pH and temperature .

properties

IUPAC Name |

disilver;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCFMBAHFPUBDS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

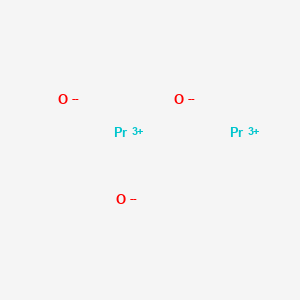

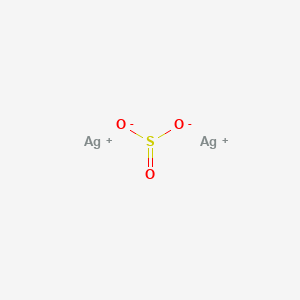

[O-]S(=O)[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889609 | |

| Record name | Sulfurous acid, silver(1+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver sulfite | |

CAS RN |

13465-98-0 | |

| Record name | Sulfurous acid, silver(1+) salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, silver(1+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver(1+) sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.